molecular formula C7H5ClF2O B6302218 1-Chloro-2-(difluoromethoxy)benzene CAS No. 119558-77-9

1-Chloro-2-(difluoromethoxy)benzene

Cat. No.: B6302218
CAS No.: 119558-77-9
M. Wt: 178.56 g/mol
InChI Key: HSIFDKCEVCCAAC-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzene, where a chlorine atom and a difluoromethoxy group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced through hydrogenation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and other nucleophiles can be used under conditions that favor the substitution of the chlorine atom.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.

    Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and difluoromethoxy groups influence the compound’s reactivity and its ability to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react to produce desired products .

Comparison with Similar Compounds

  • 4-Bromo-1-chloro-2-(difluoromethoxy)benzene
  • 4-Bromo-2-chloro-1-(difluoromethoxy)benzene
  • 1-Bromo-4-(difluoromethoxy)benzene

Comparison: 1-Chloro-2-(difluoromethoxy)benzene is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIFDKCEVCCAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.5 g of potassium chloride and 10 g of difluoromethoxybenzene in 100 ml of 1,3-bistrifluoromethylbenzene were introduced as the initial charge, and chlorine was then introduced at 100° C. with UV irradiation. In the course of an hour, another 20 g of difluoromethoxybenzene were metered in. After chlorine uptake was complete, the reaction mixture was purged with nitrogen and subsequently distilled. 35.5 g of chlorodifluoromethoxybenzene were isolated (boiling point 144° C., refractive index nD20 1.4479).
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Synthesis routes and methods II

Procedure details

0.5 g of potassium chloride and 10 g of difluoromethoxybenzene were placed in 100 ml of 1,3-bistrifluoromethylbenzene and chlorine was then introduced at 100° C. under UV irradiation. A further 20 g of difluoromethoxybenzene were metered in over a period of 1 hour. When the chlorine uptake had ended, the mixture was purged with nitrogen and then distilled to give 35.5 g of chlorodifluoromethoxybenzene (boiling point: 144° C., refractive index nD20 : 1.4479).
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